Tetrabutylammonium permanganate

Oxidation Phase-Transfer Catalysis Solubility

Tetrabutylammonium permanganate (TBAP) is a quaternary ammonium salt of permanganate. It is a crystalline compound, stable at room temperature, and is primarily valued for its solubility in a wide range of organic solvents, enabling oxidation reactions in non-aqueous media.

Molecular Formula C16H36MnNO4
Molecular Weight 361.4 g/mol
CAS No. 35638-41-6
Cat. No. B1249279
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Technical Parameters


Basic Identity
Product NameTetrabutylammonium permanganate
CAS35638-41-6
Synonymstetrabutylammonium permanganate
Molecular FormulaC16H36MnNO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O
InChIInChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1
InChIKeyDENUNRANJGOAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Permanganate (CAS 35638-41-6): Baseline Characterization for Scientific Procurement


Tetrabutylammonium permanganate (TBAP) is a quaternary ammonium salt of permanganate . It is a crystalline compound, stable at room temperature, and is primarily valued for its solubility in a wide range of organic solvents, enabling oxidation reactions in non-aqueous media [1]. It is typically synthesized from tetrabutylammonium bromide and potassium permanganate, yielding a product with a reported synthetic yield of approximately 94% . The compound has a molecular weight of 361.4 g/mol and melts/decomposes at 120-121 °C [2].

Why Tetrabutylammonium Permanganate Cannot Be Generically Substituted with Inorganic or Other Quaternary Permanganates


Substituting tetrabutylammonium permanganate (TBAP) with a generic oxidant like potassium permanganate (KMnO₄) or other quaternary ammonium permanganates is not scientifically justified due to significant differences in solubility, stability, and safety profiles. While KMnO₄ is poorly soluble in non-polar organic solvents, TBAP is readily soluble in a range of them, enabling homogeneous reactions that are otherwise biphasic or heterogeneous [1]. Furthermore, within the class of quaternary ammonium permanganates, TBAP exhibits superior thermal stability compared to alternatives like benzyl(triethyl)ammonium permanganate, which is more prone to explosive decomposition, a critical factor for process safety and scalability [2]. These quantifiable differences directly impact reaction efficiency, yield, and safety, as detailed in the evidence below.

Tetrabutylammonium Permanganate: Quantified Differentiation from Alternatives and In-Class Comparators


Tetrabutylammonium Permanganate: Quantified Superiority in Organic Solvent Solubility vs. Potassium Permanganate

Tetrabutylammonium permanganate (TBAP) exhibits high solubility in a broad range of common organic solvents, a property essential for homogeneous oxidations of water-insoluble substrates. This is a fundamental and quantifiable point of differentiation from the most common alternative oxidant, potassium permanganate (KMnO₄), which is essentially insoluble in most non-polar organic solvents [1].

Oxidation Phase-Transfer Catalysis Solubility

TBAP vs. KMnO₄: Quantified Yield Improvement in Oxidation of 4-Halo-2-nitrotoluene

In the oxidation of 4-halo-2-nitrotoluene to the corresponding benzoic acid, tetrabutylammonium permanganate (TBAP) demonstrates a quantifiable and significant yield advantage over potassium permanganate (KMnO₄). The reaction with KMnO₄ in water is hampered by poor substrate solubility, requiring extended heating and excess reagent, resulting in low yields [1]. In contrast, the use of TBAP in pyridine allows for a practical synthesis in excellent yields [2].

Oxidation Heterocyclic Synthesis Process Chemistry

TBAP vs. Benzyl(triethyl)ammonium Permanganate: Superior Thermal Stability and Safety Profile

Thermal stability is a critical differentiator among quaternary ammonium permanganates. Tetrabutylammonium permanganate (TBAP) is significantly less prone to explosive decomposition upon heating compared to benzyl(triethyl)ammonium permanganate [1]. This difference is a primary safety consideration for scale-up and storage.

Safety Thermal Stability Process Chemistry

TBAP vs. Cetyltrimethylammonium Permanganate (CTAP): Differential Self-Oxidation Stability in Organic Solvents

The self-oxidation or dissociation of quaternary ammonium permanganates in organic solvents can impact reagent longevity and reaction reproducibility. Comparative studies show that cetyltrimethylammonium permanganate (CTAP) and tetrabutylammonium permanganate (TBAP) exhibit different stability profiles, with CTAP forming tighter ion-pairs that influence its self-oxidation rate [1]. While both are soluble, their inherent stability in a given solvent matrix can differ, which is a key consideration for selecting the optimal reagent for a specific solvent system.

Stability Reagent Decomposition Spectrophotometry

TBAP in Alkane Oxidation: Comparable Efficacy to Tetraethylammonium Permanganate with a Safety Advantage

A head-to-head comparison of various ammonium and phosphonium permanganates reveals that tetrabutylammonium permanganate (TBAP) and tetraethylammonium permanganate are 'about equally effective as oxidants for the conversion of alkanes into alcohol and ketones' [1]. However, both are 'less prone to explosive decomposition when heated' compared to other analogs like benzyl(triethyl)ammonium permanganate [1]. This positions TBAP as an effective reagent with a more favorable safety profile than several alternatives.

Alkane Oxidation Safety Reagent Selection

Optimal Application Scenarios for Tetrabutylammonium Permanganate Based on Verifiable Performance Data


Homogeneous Oxidation of Water-Insensitive, Lipophilic Substrates

For the oxidation of highly lipophilic substrates like alkanes, long-chain alcohols, or non-polar aromatics that are insoluble in water, TBAP is the oxidant of choice. Its verified solubility in a wide range of organic solvents (e.g., pyridine, methylene chloride, acetone) [1] enables true homogeneous reaction conditions. This avoids the mass transfer limitations and often poor yields associated with heterogeneous oxidations using aqueous KMnO₄ [2].

Process Development Requiring a Favorable Safety Profile in Organic Permanganate Oxidations

In any scaled process where an organic-soluble permanganate is required, TBAP should be prioritized over analogs like benzyl(triethyl)ammonium permanganate. Its documented lower propensity for explosive decomposition upon heating [1] is a critical safety parameter that directly translates to reduced operational risk, potentially easier regulatory approval, and more robust process control during exothermic reactions [2].

Synthesis of Specific Functionalized Benzoic Acids from Toluenes

For the conversion of substituted toluenes, such as 4-halo-2-nitrotoluene, to the corresponding benzoic acids, TBAP in pyridine provides a high-yielding, practical alternative to classical KMnO₄ methods [1]. This scenario is particularly relevant in medicinal chemistry and agrochemical intermediate synthesis where achieving excellent yields of highly functionalized products is paramount, and the use of TBAP can circumvent the low yields and difficult workups associated with other methods [1].

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